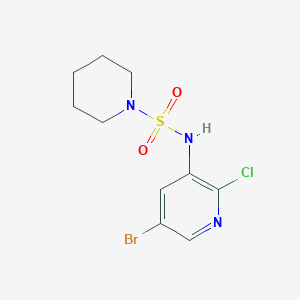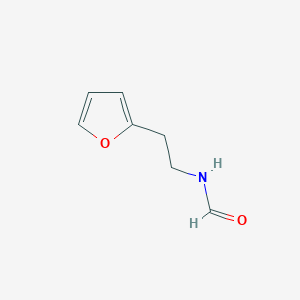![molecular formula C16H15F2N5 B8629763 (R)-5-(2-(2,5-difluorophenyl)pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidin-3-amine](/img/structure/B8629763.png)
(R)-5-(2-(2,5-difluorophenyl)pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-5-(2-(2,5-difluorophenyl)pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidin-3-amine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrazolo[1,5-a]pyrimidine core, which is known for its biological activity, and a pyrrolidine ring substituted with a difluorophenyl group, adding to its chemical diversity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ®-5-(2-(2,5-difluorophenyl)pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidin-3-amine typically involves multi-step organic reactions. One common approach includes:
Formation of the pyrazolo[1,5-a]pyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors such as aminopyrimidines and hydrazines.
Introduction of the pyrrolidine ring: The pyrrolidine ring can be introduced via nucleophilic substitution reactions.
Attachment of the difluorophenyl group: This step often involves the use of fluorinating agents to introduce the difluorophenyl moiety.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can be used to modify the pyrazolo[1,5-a]pyrimidine core, potentially altering its biological activity.
Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic reagents like halogens or nitro groups in the presence of Lewis acids.
Major Products:
Oxidation: Formation of N-oxides or hydroxylated derivatives.
Reduction: Reduced forms of the pyrazolo[1,5-a]pyrimidine core.
Substitution: Various substituted derivatives depending on the electrophile used.
Chemistry:
Catalysis: The compound can act as a ligand in transition metal-catalyzed reactions.
Material Science: Potential use in the development of novel materials with specific electronic properties.
Biology and Medicine:
Pharmacology: Investigated for its potential as a therapeutic agent due to its biological activity.
Biochemical Research: Used as a probe to study enzyme interactions and signaling pathways.
Industry:
Agriculture: Potential use as a pesticide or herbicide due to its chemical properties.
Pharmaceuticals: Development of new drugs targeting specific biological pathways.
Mecanismo De Acción
The mechanism of action of ®-5-(2-(2,5-difluorophenyl)pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity. For example, it may inhibit enzyme activity by occupying the active site or alter receptor function by binding to allosteric sites.
Comparación Con Compuestos Similares
Pyrazolo[1,5-a]pyrimidine derivatives: Compounds with similar core structures but different substituents.
Pyrrolidine derivatives: Compounds featuring the pyrrolidine ring with various functional groups.
Uniqueness:
- The combination of the pyrazolo[1,5-a]pyrimidine core with a difluorophenyl-substituted pyrrolidine ring is unique, providing distinct chemical and biological properties.
- The presence of the difluorophenyl group enhances the compound’s stability and lipophilicity, potentially improving its pharmacokinetic profile.
This detailed article provides a comprehensive overview of ®-5-(2-(2,5-difluorophenyl)pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidin-3-amine, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C16H15F2N5 |
|---|---|
Peso molecular |
315.32 g/mol |
Nombre IUPAC |
5-[2-(2,5-difluorophenyl)pyrrolidin-1-yl]pyrazolo[1,5-a]pyrimidin-3-amine |
InChI |
InChI=1S/C16H15F2N5/c17-10-3-4-12(18)11(8-10)14-2-1-6-22(14)15-5-7-23-16(21-15)13(19)9-20-23/h3-5,7-9,14H,1-2,6,19H2 |
Clave InChI |
PNTNLXBVYHOZQI-UHFFFAOYSA-N |
SMILES canónico |
C1CC(N(C1)C2=NC3=C(C=NN3C=C2)N)C4=C(C=CC(=C4)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-[(3-Nitro-2-pyridinyl)amino]-2-propanol](/img/structure/B8629717.png)



![2-bromo-5-[2-(1-methylpyrazol-4-yl)ethynyl]pyridin-4-amine](/img/structure/B8629732.png)



![4-[(acetyloxy)methyl]Cyclohexanone](/img/structure/B8629752.png)
![2-[2,6-Di(propan-2-yl)phenyl]-4-nitro-1H-isoindole-1,3(2H)-dione](/img/structure/B8629767.png)

